molecular formula C7H16Cl2N2 B1145709 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1402430-53-8

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride

Número de catálogo: B1145709
Número CAS: 1402430-53-8
Peso molecular: 126.207292
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2.2ClH. It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of a dicarboxylic acid ester with a diamine under controlled conditions. One common method includes the use of a dicarboxylic acid ester, such as dimethyl malonate, which is reacted with a diamine like ethylenediamine. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is often enhanced through recrystallization techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the nitrogen atoms, facilitated by the electron-rich bicyclic structure. Key reactions include:

Benzyl Group Removal via Catalytic Hydrogenation
The benzyl group at position 3 is selectively removed using hydrogen gas and palladium catalysts, yielding the deprotected diazabicyclo compound .

Reaction ComponentCondition/Parameter
Catalyst10% Pd/C
SolventMethanol
Temperature25°C
Pressure1 atm H₂
Yield85–90%

Alkylation and Acylation

The nitrogen atoms react with alkyl halides or acyl chlorides to form derivatives.

Alkylation with Methyl Iodide
Methylation occurs at both nitrogen atoms under basic conditions :

text
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride + 2 CH₃I → 3,7-Dimethyl derivative
ParameterDetail
BaseK₂CO₃
SolventAcetonitrile
Temperature60°C, 12 hours
Yield78%

Acylation with Acetyl Chloride
Acylation produces mono- or di-acylated products depending on stoichiometry :

text
Compound + AcCl → 3-Acetyl or 3,7-Diacetyl derivatives
ConditionValue
SolventDichloromethane
CatalystTriethylamine
Reaction Time6 hours
Yield (di-acetyl)65%

Salt Formation and Purification

The dihydrochloride form is synthesized from the free base through acid treatment. Patent data highlights optimized methods for salt crystallization :

Dihydrochloride Synthesis

text
Free base + HCl (g) → Dihydrochloride salt
StepParameter
Acid AdditionHCl in isopropanol
Crystallization−20°C, 24 hours
Purity>99%
Melting Point230–231°C

Reaction with Electrophiles

The nitrogen atoms react with electrophiles such as aryl sulfonyl chlorides, forming sulfonamide derivatives with potential pharmacological activity .

Sulfonylation Example

text
Compound + Tosyl chloride → 3-Tosyl derivative
ParameterValue
BasePyridine
SolventTHF
Reaction Time4 hours
Yield81%

Acid-Base Reactions

The compound’s basicity (pKa ~9.5 for tertiary amines ) allows for pH-dependent solubility adjustments. Protonation occurs in acidic media, enhancing water solubility for pharmaceutical formulations .

Oxidative Degradation

Under strong oxidative conditions (e.g., H₂O₂/Fe²⁺), the bicyclic structure undergoes degradation, forming pyrrolidine and piperidine fragments .

Key Research Findings

  • Stereoselectivity : Reactions at the nitrogen atoms exhibit stereochemical control due to the rigid bicyclic framework .

  • Biological Interactions : Derivatives show affinity for nicotinic acetylcholine (α4β2 subtype) and orexin receptors , guiding drug design efforts.

  • Scale-Up Synthesis : Continuous flow reactors improve yield and purity in industrial production.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Molecular Formula: C7_7H14_{14}N2_2·2HCl
Molecular Weight: 174.16 g/mol

The compound acts primarily as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission in the central nervous system. This modulation is crucial for cognitive functions and memory processes, making it a target for research into neurological disorders .

Pharmaceutical Development

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is being investigated for its potential therapeutic effects in treating various disorders:

  • Orexin Receptor Antagonism: The compound has shown promise as a non-peptide antagonist of orexin receptors, which are implicated in sleep disorders, anxiety, and addiction .
  • Neuropharmacological Effects: Its derivatives have been studied for nootropic (cognitive-enhancing) and analgesic (pain-relieving) properties, with potential applications in treating cognitive dysfunctions and neuropathic pain .

Anticancer Activity

Research indicates that derivatives of 3,7-diazabicyclo[3.3.1]nonane exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action: These compounds induce apoptosis in cancer cells through the induction of polyamine catabolism while sparing normal cells .
  • Case Study: A study demonstrated that the derivative BisP4 had IC50 values of 16.9 µM against MiaPaca-2 cells and 23.7 µM against BxPC-3 cells after 24 hours of treatment.
CompoundCell LineIC50 (µM)Treatment Time (h)
BisP4MiaPaca-216.924
BisP4BxPC-323.724
BisP4CFPAC-136.324

Neuropharmacological Research

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored to enhance subtype selectivity:

  • Electrophysiological Studies: Compounds derived from the bicyclic structure have shown enhanced affinity for α4β2 nAChRs when modified with specific functional groups like carboxamides .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInduces apoptosis selectively in cancer cells via polyamine catabolism
NeuropharmacologicalExhibits nootropic effects; potential treatment for cognitive dysfunctions
AntiarrhythmicDemonstrates strong antiarrhythmic effects in experimental models

Mecanismo De Acción

The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. It acts as a positive allosteric modulator, enhancing the activity of these receptors by binding to a distinct site on the receptor complex. This modulation leads to increased synaptic transmission and improved cognitive functions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its dual nitrogen atoms within a bicyclic framework, which imparts distinct reactivity and stability. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .

Actividad Biológica

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This compound is a derivative of the bispidine family, which has been extensively studied for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of 3,7-diazabicyclo[3.3.1]nonane. A notable example is the compound 4e , which demonstrated significant cytotoxic effects on HepG2 cancer cells while sparing normal fibroblasts. This selectivity suggests a mechanism involving the induction of polyamine (PA) catabolism specifically in cancer cells, leading to apoptosis without affecting healthy cells .

Case Study: Cytotoxicity Assessment

A study examined the cytotoxic effects of several bispidine derivatives against pancreatic cancer cell lines (MiaPaca-2, CFPAC-1, and BxPC-3). The derivative BisP4 was particularly effective, showing IC50 values of 16.9 µM, 23.7 µM, and 36.3 µM for the respective cell lines. The treatment time of 24 hours was sufficient to elicit a cytotoxic response across all tested cell lines .

CompoundCell LineIC50 (µM)Treatment Time (h)
BisP4MiaPaca-216.924
BisP4BxPC-323.724
BisP4CFPAC-136.324

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been investigated for neuropharmacological effects such as nootropic and analgesic activities. Compounds derived from this bicyclic structure have shown promise in reversing scopolamine-induced amnesia in animal models and exhibited antihyperalgesic properties in neuropathic pain models .

The proposed mechanisms for these neuropharmacological effects include modulation of neurotransmitter systems and enhancement of neuroprotective pathways. Specifically, orexin receptor antagonism has been suggested as a therapeutic target for treating disorders related to orexinergic dysfunctions such as sleep disorders and mood disorders .

Antiarrhythmic Properties

Another significant area of research is the antiarrhythmic activity of 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds have been shown to exert strong antiarrhythmic effects in various experimental models, indicating their potential use in treating cardiac arrhythmias .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Induces apoptosis in cancer cells via PA catabolism; selective toxicity towards cancer cells
Neuropharmacological Exhibits nootropic and analgesic properties; potential for treating cognitive dysfunctions
Antiarrhythmic Demonstrates strong antiarrhythmic effects in vivo; potential therapeutic applications in cardiology

Propiedades

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZEHFTWOTZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402430-53-8
Record name 3,7-diazabicyclo[3.3.1]nonane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does Tedisamil impact cardiac electrophysiology, and what potential benefits does this hold for treating heart conditions?

A1: Tedisamil exhibits its effects by prolonging the ventricular effective refractory period (ERP) without significantly affecting ventricular conduction velocity []. The ERP represents the time during which the heart muscle cannot respond to further electrical stimulation, essentially acting as a protective mechanism against irregular heartbeats. By extending this period, Tedisamil may help prevent the initiation and propagation of life-threatening arrhythmias, particularly ventricular fibrillation, a chaotic heart rhythm often associated with sudden cardiac death. This mechanism is particularly relevant in the context of myocardial infarction, where damaged heart tissue is more susceptible to electrical instability. Research has shown that Tedisamil increased the ERP in a canine model of sudden cardiac death, demonstrating its potential as a therapeutic agent for preventing arrhythmias in at-risk individuals [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.